1,3-Bis(2,5-dimethylphenoxy)propane

Description

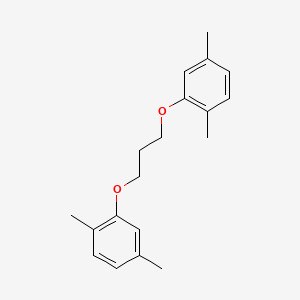

Structure

3D Structure

Properties

IUPAC Name |

2-[3-(2,5-dimethylphenoxy)propoxy]-1,4-dimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O2/c1-14-6-8-16(3)18(12-14)20-10-5-11-21-19-13-15(2)7-9-17(19)4/h6-9,12-13H,5,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWGJVKUFFVJJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCCCOC2=C(C=CC(=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

415724-02-6 | |

| Record name | 1,1'-(Propane-1,3-diylbis(oxy))bis(2,5-dimethylbenzene) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0415724026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-(PROPANE-1,3-DIYLBIS(OXY))BIS(2,5-DIMETHYLBENZENE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KYH33245EU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,3 Bis 2,5 Dimethylphenoxy Propane and Analogues

Established Reaction Pathways for Aryloxypropane Derivatives

The formation of the ether linkages in 1,3-Bis(2,5-dimethylphenoxy)propane relies on well-established reactions in organic chemistry. These pathways typically involve the formation of a carbon-oxygen bond between an aromatic ring and a propyl bridge.

Nucleophilic Aromatic Substitution Variants for Phenoxy Ether Formation

One of the most fundamental and widely used methods for the synthesis of aryl ethers is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide. In the context of 1,3-Bis(2,5-dimethylphenoxy)propane, this would typically involve the reaction of 2,5-dimethylphenoxide with a 1,3-dihalopropane, such as 1,3-dibromopropane (B121459) or 1,3-dichloropropane.

The reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as the nucleophile, attacking the electrophilic carbon of the dihalopropane and displacing the halide leaving group. wikipedia.org The formation of the phenoxide is crucial and is typically achieved by treating the corresponding phenol (B47542), 2,5-dimethylphenol (B165462), with a strong base like sodium hydride (NaH) or a moderately strong base such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K2CO3). edubirdie.comyoutube.com

A general representation of this two-step process is as follows:

Phenoxide Formation: 2,5-dimethylphenol is deprotonated by a base to form the 2,5-dimethylphenoxide anion.

Nucleophilic Attack: The phenoxide anion then reacts with the 1,3-dihalopropane in a double substitution reaction to yield the final product.

The efficiency of the Williamson ether synthesis can be influenced by several factors, including the choice of solvent, temperature, and the nature of the leaving group on the propane (B168953) chain (I > Br > Cl). To enhance the reaction rate and yield, particularly when dealing with less reactive halides, phase-transfer catalysis is often employed. crdeepjournal.orgwikipedia.orgdalalinstitute.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from an aqueous or solid phase to the organic phase where the alkyl halide is dissolved, thereby accelerating the reaction. crdeepjournal.orgwikipedia.org

| Reactant 1 | Reactant 2 | Base | Catalyst | Typical Solvent | Product |

| 2,5-Dimethylphenol | 1,3-Dichloropropane | NaOH | Tetrabutylammonium bromide | Toluene/Water | 1,3-Bis(2,5-dimethylphenoxy)propane |

| 2,5-Dimethylphenol | 1,3-Dibromopropane | K2CO3 | None | Acetone | 1,3-Bis(2,5-dimethylphenoxy)propane |

| Sodium 2,5-dimethylphenoxide | 1,3-Diiodopropane | N/A | None | Dimethylformamide (DMF) | 1,3-Bis(2,5-dimethylphenoxy)propane |

This table represents plausible reaction conditions based on general principles of Williamson ether synthesis and phase-transfer catalysis.

Coupling Strategies Utilizing Substituted Phenols and Propane Derivatives

An alternative to the classical Williamson ether synthesis is the use of metal-catalyzed cross-coupling reactions, most notably the Ullmann condensation. nih.govrsc.org This method is particularly useful for the formation of diaryl ethers and can be adapted for the synthesis of 1,3-diaryloxypropanes. The reaction involves the coupling of an aryl halide with an alcohol or phenol in the presence of a copper catalyst. jsynthchem.com

For the synthesis of 1,3-Bis(2,5-dimethylphenoxy)propane, this could involve the reaction of 2,5-dimethylphenol with a 1,3-dihalopropane in the presence of a copper salt, such as copper(I) iodide (CuI), and a base. jsynthchem.com The reaction conditions for Ullmann-type couplings can be harsh, often requiring high temperatures. However, recent advancements have led to the development of more efficient catalytic systems that operate under milder conditions.

Development of Novel Synthetic Approaches

Ongoing research in organic synthesis aims to develop more efficient, selective, and environmentally friendly methods for the preparation of compounds like 1,3-Bis(2,5-dimethylphenoxy)propane.

Catalytic Strategies for Enhanced Efficiency and Selectivity

Modern catalytic systems offer significant improvements over traditional methods. For C-O bond formation, palladium- and copper-based catalysts are at the forefront. The Buchwald-Hartwig amination, primarily known for C-N bond formation, has been adapted for C-O coupling as well, providing a powerful tool for ether synthesis. acs.org

Recent research has also explored the use of co-catalyst systems, such as iron/copper, to promote the O-arylation of phenols with bromoarenes, which could be conceptually extended to the reaction with dihaloalkanes. thieme-connect.de These methods often proceed under milder conditions and with lower catalyst loadings compared to the classical Ullmann reaction.

| Catalyst System | Ligand | Base | Solvent | Advantage |

| CuI | N-(2-fluorophenyl)picolinamide | K3PO4 | Acetonitrile | High efficiency, applicable to hindered phenols mdpi.com |

| Fe(acac)3 / CuI | None | K2CO3 | N/A | Economical, environmentally benign thieme-connect.de |

| Pd(OAc)2 | Bulky phosphine (B1218219) ligands | Cs2CO3 | Toluene | Broad substrate scope, high yields acs.org |

This table summarizes advanced catalytic systems for C-O bond formation applicable to the synthesis of diaryloxypropane derivatives.

Principles of Green Chemistry in the Synthesis of 1,3-Bis(2,5-dimethylphenoxy)propane

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One of the key tenets of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions offer significant environmental benefits. For the synthesis of ethers, solvent-free methods can be achieved by reacting the neat reactants in the presence of a solid-supported catalyst or by using one of the reactants as the solvent. researchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reactions, often under solvent-free conditions. nih.gov Microwave irradiation can lead to a significant reduction in reaction times, from hours to minutes, and can improve yields and product purity. wikipedia.orgresearchgate.netnih.gov The synthesis of 1,3-Bis(2,5-dimethylphenoxy)propane via the Williamson ether synthesis could potentially be adapted to a microwave-assisted, solvent-free protocol by adsorbing the reactants onto a solid support like alumina (B75360) or silica (B1680970) gel, possibly impregnated with a catalyst. nih.gov

| Technique | Conditions | Advantages |

| Microwave-Assisted Synthesis | Neat reactants or minimal solvent, rapid heating | Reduced reaction time, increased yields, energy efficiency wikipedia.orgmdpi.comnih.gov |

| Solid-Support Catalysis | Reactants adsorbed on alumina, silica, or clay | Ease of product separation, catalyst recyclability, often solvent-free researchgate.netnih.gov |

This table highlights green chemistry approaches applicable to the synthesis of 1,3-Bis(2,5-dimethylphenoxy)propane.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Specific ¹H NMR data for 1,3-Bis(2,5-dimethylphenoxy)propane, which would detail the chemical shifts and coupling constants of the aromatic and aliphatic protons, is not available in the surveyed literature.

Detailed ¹³C NMR and DEPT spectra, which would identify the number of unique carbon environments and distinguish between CH, CH₂, and CH₃ groups, have not been published for this compound.

Information from 2D NMR experiments such as COSY, HSQC, and HMBC, crucial for establishing the connectivity between protons and carbons in the molecule, is currently unavailable.

Vibrational Spectroscopy for Molecular Vibrations

The characteristic FT-IR absorption bands for 1,3-Bis(2,5-dimethylphenoxy)propane, which would indicate the presence of functional groups like C-O-C ether linkages and aromatic C-H bonds, have not been documented.

Raman spectroscopy data, which would provide complementary information on the vibrational modes of the molecule, particularly for the non-polar bonds of the carbon skeleton and aromatic rings, is not found in the public domain.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Specific experimental data regarding the ultraviolet-visible (UV-Vis) absorption spectrum of 1,3-Bis(2,5-dimethylphenoxy)propane, including its characteristic electronic transitions, were not available in the reviewed literature. Typically, for aromatic ethers of this nature, one would expect to observe absorption bands in the UV region corresponding to π → π* transitions of the substituted benzene (B151609) rings. The presence of the ether linkage and alkyl substituents would likely cause a slight bathochromic (red) shift compared to unsubstituted benzene. For a related compound, 2,2'-[propane-1,3-diylbis(oxy)]dibenzaldehyde, absorption peaks were observed around 327 nm. researchgate.net However, without direct experimental data for 1,3-Bis(2,5-dimethylphenoxy)propane, a detailed analysis of its electronic transitions cannot be provided.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-resolution mass spectrometry (HRMS) data for 1,3-Bis(2,5-dimethylphenoxy)propane was not found in the surveyed scientific literature. This technique would be essential for confirming the elemental composition and exact molecular weight of the compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, thus serving as a crucial tool for unambiguous identification.

X-ray Crystallography for Definitive Solid-State Structure Determination

Detailed X-ray crystallographic data for 1,3-Bis(2,5-dimethylphenoxy)propane is not currently available in the public domain. However, a comprehensive crystallographic study has been conducted on the closely related isomer, 1,3-Bis(3,5-dimethylphenoxy)propane , providing valuable insights into the likely structural characteristics of such molecules. iucr.org The following sections describe the type of information that would be obtained from such an analysis.

Elucidation of Molecular Geometry, Bond Lengths, and Bond Angles

A single-crystal X-ray diffraction study would reveal the precise spatial arrangement of atoms in the 1,3-Bis(2,5-dimethylphenoxy)propane molecule. This includes the determination of all bond lengths, bond angles, and torsion angles. For the related 1,3-Bis(3,5-dimethylphenoxy)propane, the aliphatic propane (B168953) linker was found to adopt a bent conformation rather than a fully extended chain. iucr.org The key torsion angles around the central carbon atom of the propane bridge were reported as -73.50(15)° and -72.70(16)°. iucr.org Similar detailed geometric parameters would be expected for the 2,5-dimethyl substituted isomer, providing a definitive map of its molecular architecture.

A representative table of crystallographic data that would be generated is shown below, based on the data for 1,3-Bis(3,5-dimethylphenoxy)propane. iucr.org

| Parameter | Value |

| Empirical Formula | C₁₉H₂₄O₂ |

| Formula Weight | 284.38 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.7906 (12) |

| b (Å) | 9.6774 (11) |

| c (Å) | 10.7788 (12) |

| α (°) | 82.410 (9) |

| β (°) | 78.47 (1) |

| γ (°) | 63.796 (9) |

| Volume (ų) | 805.11 (17) |

| Z | 2 |

Analysis of Crystal Packing and Supramolecular Interactions in the Crystalline State

In the crystal structure of 1,3-Bis(3,5-dimethylphenoxy)propane, a distinct π–π stacking interaction was observed between the aromatic rings of adjacent molecules. iucr.org Specifically, the C1–C6 ring and its symmetry equivalent were found to be parallel, with a perpendicular separation of 3.411 (1) Å. iucr.org This type of interaction is a significant force in the organization of aromatic compounds in the solid state.

Polymorphism and its Structural Implications

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a phenomenon of significant scientific interest. While direct and extensive studies on the polymorphism of 1,3-Bis(2,5-dimethylphenoxy)propane are not widely available in the public domain, the structural features of this molecule strongly suggest a predisposition for polymorphic behavior. The inherent flexibility of the central propane linker, coupled with the possible rotational orientations of the 2,5-dimethylphenoxy groups, creates a landscape of potential conformational isomers that can pack in different ways within a crystal lattice.

The study of polymorphism is crucial as different polymorphs of a compound can exhibit distinct physical and chemical properties, including melting point, solubility, and stability, even though they are chemically identical. The specific arrangement of molecules in the crystal lattice and the intermolecular interactions that stabilize these arrangements are key to understanding the structural implications of polymorphism.

Detailed Research Findings from Analogous Structures

To elucidate the potential for polymorphism in 1,3-Bis(2,5-dimethylphenoxy)propane, we can draw insightful parallels from the detailed crystallographic studies of closely related compounds. These analogues, which share the core 1,3-diphenoxypropane (B1604951) framework, provide a valuable window into the types of conformational and packing variations that could lead to polymorphism.

The stability of the crystal structure is dictated by a network of intermolecular interactions. In the case of 1,3-bis[2-methoxy-4-(prop-2-en-1-yl)phenoxy]propane, the packing is stabilized by C-H···π interactions, which form chains of molecules. A Hirshfeld surface analysis quantified the contributions of various intermolecular contacts, highlighting the predominance of H···H (65.4%), C···H (21.8%), and O···H (12.3%) interactions nih.gov. The specific nature and geometry of these weak interactions are highly sensitive to the molecular conformation and packing arrangement, and slight changes can favor the formation of a different polymorph.

Further illustrating the concept of polymorphism in related structures, a study on [1,3-bis(diphenylphosphino)propane]tetracarbonylmolybdenum(0) detailed the existence of a second polymorph researchgate.net. The two polymorphs, while chemically identical, crystallize in different space groups (monoclinic P21/c for the new polymorph and orthorhombic Pnma for the previously known one) and exhibit substantial differences in their crystal packing researchgate.net. This demonstrates that even with a shared flexible propane linker, molecules can arrange themselves in fundamentally different ways in the solid state.

The structural data for these analogous compounds provide a strong basis for predicting that 1,3-Bis(2,5-dimethylphenoxy)propane is likely to exhibit polymorphism. The specific polymorph obtained would be dependent on crystallization conditions such as the choice of solvent, temperature, and rate of cooling, which can influence the kinetic and thermodynamic favorability of different crystal packing arrangements.

Interactive Data Tables of Analogous Crystal Structures

The following tables present crystallographic data for compounds analogous to 1,3-Bis(2,5-dimethylphenoxy)propane, illustrating the structural parameters that define their crystal lattices.

Table 1: Crystal Data and Structure Refinement for 1,3-bis[2-methoxy-4-(prop-2-en-1-yl)phenoxy]propane nih.gov

| Parameter | Value |

| Empirical Formula | C23H28O4 |

| Formula Weight | 368.46 |

| Temperature (K) | 296 |

| Wavelength (Å) | 0.71073 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 20.1989 (12) |

| b (Å) | 10.3753 (6) |

| c (Å) | 20.0818 (12) |

| α (°) | 90 |

| β (°) | 107.458 (2) |

| γ (°) | 90 |

| Volume (ų) | 4010.5 (4) |

| Z | 8 |

| Density (calculated) (Mg/m³) | 1.220 |

Table 2: Crystal Data for a Second Polymorph of [1,3-bis(diphenylphosphino)propane]tetracarbonylmolybdenum(0) researchgate.net

| Parameter | Value |

| Empirical Formula | C31H26MoO4P2 |

| Formula Weight | 620.40 |

| Temperature (K) | 120 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 15.5925 (6) |

| b (Å) | 8.8293 (3) |

| c (Å) | 21.0760 (6) |

| β (°) | 91.979 (2) |

| Volume (ų) | 2899.82 (17) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.421 |

These tables underscore the detailed structural information that can be obtained from single-crystal X-ray diffraction studies, which would be essential for identifying and characterizing the potential polymorphs of 1,3-Bis(2,5-dimethylphenoxy)propane. The differences in crystal systems, space groups, and unit cell dimensions are definitive indicators of polymorphism.

Computational Chemistry and Advanced Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Geometry Optimization and Energetic Profiles

Information regarding the optimized geometry and energetic profiles of 1,3-Bis(2,5-dimethylphenoxy)propane, which would provide insights into its stable conformations and relative energies, is not available.

Vibrational Frequency Predictions and Spectroscopic Correlation

There are no published studies on the theoretical vibrational frequencies of 1,3-Bis(2,5-dimethylphenoxy)propane. Such predictions are crucial for interpreting experimental spectroscopic data, like that from infrared (IR) and Raman spectroscopy.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap) for Reactivity Insights

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding a molecule's chemical reactivity. The energy gap between these orbitals can indicate the molecule's stability and susceptibility to electronic excitation. Regrettably, no FMO analysis for 1,3-Bis(2,5-dimethylphenoxy)propane has been reported.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, including intramolecular charge transfer and hyperconjugative interactions. This level of theoretical investigation has not been publicly documented for 1,3-Bis(2,5-dimethylphenoxy)propane.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

Molecular Electrostatic Potential (MEP) maps are valuable tools for predicting how a molecule will interact with other charged species. The MEP visualizes the charge distribution and is used to identify sites for electrophilic and nucleophilic attack. No MEP mapping studies for 1,3-Bis(2,5-dimethylphenoxy)propane are available in the current body of scientific literature.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a view of their dynamic behavior. There is no evidence of MD simulations having been performed or published for 1,3-Bis(2,5-dimethylphenoxy)propane to analyze its conformational changes and interactions in a simulated environment.

Conformational Sampling and Trajectory Analysis

Conformational sampling is a critical computational technique used to explore the potential energy surface of a molecule and identify its stable low-energy conformations. For a flexible molecule like 1,3-Bis(2,5-dimethylphenoxy)propane, which possesses multiple rotatable bonds, understanding its conformational landscape is key to understanding its physical and chemical properties.

Methodology:

The process typically begins with the generation of an initial 3D structure of the molecule. This is followed by a systematic or stochastic search of the conformational space. Common methods include:

Systematic Search: This involves rotating each flexible bond by a defined increment. While thorough, this method can become computationally expensive for molecules with many rotatable bonds.

Stochastic and Molecular Dynamics (MD) Methods: MD simulations are a powerful tool for exploring the conformational space. By simulating the motion of the atoms over time, the molecule can overcome energy barriers and sample a wide range of conformations. The trajectory from an MD simulation provides a time-ordered series of molecular configurations.

Analysis of the MD trajectory allows for the identification of representative conformational families. This is often achieved by clustering the snapshots from the trajectory based on atomic positions. For each cluster, a representative structure (often the one with the lowest energy) can be identified.

Expected Research Findings:

For 1,3-Bis(2,5-dimethylphenoxy)propane, the key flexible dihedral angles are those around the C-O and C-C bonds of the propane (B168953) linker. A conformational analysis would aim to characterize the rotational barriers and identify the most stable rotamers. For instance, studies on structurally related bis-nosylate derivatives have utilized a combination of X-ray crystallography, molecular mechanics, and quantum chemical calculations to analyze their conformations. researchgate.net These studies often reveal how intramolecular interactions, such as weak C-H···O hydrogen bonds, can influence and stabilize certain conformations. researchgate.net

Investigation of Solvation Effects and Intermolecular Interactions in Solution

The behavior of 1,3-Bis(2,5-dimethylphenoxy)propane in a solvent is crucial for many of its potential applications. Computational methods can provide detailed insights into how the solvent influences the conformational preferences of the molecule and how the molecule, in turn, structures the surrounding solvent molecules.

Methodology:

Solvation effects are typically modeled using either explicit or implicit solvent models:

Explicit Solvent Models: In this approach, individual solvent molecules (e.g., water, chloroform) are included in the simulation box along with the solute molecule. This allows for a detailed analysis of specific solute-solvent interactions, such as hydrogen bonding.

Implicit Solvent Models: These models represent the solvent as a continuous medium with a given dielectric constant. This approach is computationally less expensive and is useful for calculating properties like the free energy of solvation.

Molecular dynamics simulations with explicit solvent are particularly powerful for studying intermolecular interactions. By analyzing the radial distribution functions (RDFs) between solute and solvent atoms, one can quantify the local ordering of the solvent around the solute.

Expected Research Findings:

A computational study of 1,3-Bis(2,5-dimethylphenoxy)propane in a solvent like water would likely show a hydrophobic hydration shell forming around the nonpolar dimethylphenyl groups and the propane linker. The ether oxygens would be expected to act as hydrogen bond acceptors, leading to more specific interactions with water molecules. The balance between these hydrophobic and hydrophilic interactions would ultimately determine the molecule's solubility and its conformational preferences in solution.

Analysis of intermolecular interactions in the solid state for analogous molecules often involves Hirshfeld surface analysis. nih.gov This technique allows for the visualization and quantification of different types of intermolecular contacts. For example, in the crystal structure of a related quinolin-4-one derivative, H···H, C···H, and O···H contacts were found to be the most significant contributors to the crystal packing. nih.gov A similar analysis for 1,3-Bis(2,5-dimethylphenoxy)propane would likely highlight the importance of van der Waals forces and potentially weak C-H···π interactions in its condensed phase.

Force Field Development and Parameterization for Complex Systems

A force field is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. ethz.ch The accuracy of molecular mechanics and molecular dynamics simulations is critically dependent on the quality of the underlying force field. ethz.ch For a novel or complex molecule like 1,3-Bis(2,5-dimethylphenoxy)propane, existing force fields may not have all the necessary parameters, or the existing ones may not be sufficiently accurate.

Methodology:

The parameterization process for a new molecule typically involves the following steps:

Atom Typing: Each atom in the molecule is assigned an "atom type" based on its element, hybridization, and local chemical environment.

Parameter Assignment: Initial parameters for bonds, angles, and improper dihedrals are often taken from analogous atom types in existing force fields like GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field). nih.gov

Charge Calculation: Atomic partial charges are crucial for describing electrostatic interactions. These are typically derived by fitting to the electrostatic potential (ESP) calculated from high-level quantum mechanical (QM) calculations. nih.gov

Dihedral Parameterization: The parameters for the torsional (dihedral) angles, which govern the conformational preferences, are often the most challenging to derive. The standard approach is to perform QM calculations to obtain the energy profile for rotation around each flexible bond. The dihedral parameters in the force field are then optimized to reproduce these QM energy profiles. nih.govacs.org

The table below illustrates the types of parameters that constitute a molecular mechanics force field.

| Parameter Type | Description |

| Bond Stretching | Describes the energy required to stretch or compress a covalent bond. |

| Angle Bending | Describes the energy required to bend the angle between three bonded atoms. |

| Torsional (Dihedral) | Describes the energy profile for rotation around a central bond. |

| Improper Dihedrals | Used to maintain planarity or chirality. |

| van der Waals | Describes short-range repulsive and long-range attractive forces. |

| Electrostatic | Describes the interaction between atomic partial charges. |

Table 1: Components of a Molecular Mechanics Force Field

Expected Research Findings:

The development of a specific force field for 1,3-Bis(2,5-dimethylphenoxy)propane would involve a careful parameterization of the dihedral angles associated with the C(aromatic)-O-CH2 and O-CH2-CH2 linkages. The presence of the methyl groups on the phenyl rings would influence the electronic environment and, consequently, the rotational barriers. The final parameterized force field would be validated by comparing its predictions for various properties (e.g., conformational energies, density of the liquid) against either QM calculations or experimental data, if available. The goal is to create a model that can be used in large-scale simulations to accurately predict the behavior of this compound in various environments. ethz.ch

Reaction Mechanisms and Chemical Transformations

Elucidation of Reactivity Patterns Involving the Aryl Ether Linkages

The aryl ether linkage (C-O bond) is a robust functional group, and its cleavage generally requires significant energy input or specific catalytic activation. The reactivity of these linkages in 1,3-Bis(2,5-dimethylphenoxy)propane can be understood through two primary mechanistic pathways: homolytic and heterolytic cleavage.

Homolytic Cleavage: This process involves the symmetrical breaking of the C-O bond, with each fragment retaining one of the bonding electrons, leading to the formation of radicals. Thermal pyrolysis of aryl ethers can induce homolytic cleavage. For instance, the gas-phase pyrolysis of phenol (B47542), a related structure, is known to generate phenoxy radicals at high temperatures. In the case of 1,3-Bis(2,5-dimethylphenoxy)propane, thermal stress could lead to the formation of a 2,5-dimethylphenoxy radical and a corresponding carbon-centered radical on the propane (B168953) chain. These highly reactive radical intermediates would then undergo a variety of secondary reactions, such as hydrogen abstraction, recombination, or disproportionation, leading to a complex mixture of products.

Heterolytic Cleavage: This pathway involves the unsymmetrical breaking of the C-O bond, where one fragment retains both bonding electrons, resulting in the formation of ions. Heterolytic cleavage is typically facilitated by reagents that can stabilize the resulting charged species.

Acid-Catalyzed Cleavage: In the presence of strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), the ether oxygen can be protonated, forming a good leaving group (an alcohol). Subsequent nucleophilic attack by the conjugate base of the acid on the adjacent carbon of the propane chain would then cleave the C-O bond. This reaction proceeds via an onium intermediate.

Base-Catalyzed Cleavage: While aryl ethers are generally resistant to base-catalyzed cleavage, under harsh conditions with very strong bases, deprotonation of a carbon alpha to the ether oxygen could potentially initiate a cleavage reaction, although this is less common for simple aryl ethers.

Reductive Cleavage: The C-O bonds in aryl ethers can be cleaved reductively using strong reducing agents. For example, combinations like LiAlH4 with KOtBu have been shown to be effective for the reductive cleavage of inert aryl C-O bonds to produce arenes. In the context of 1,3-Bis(2,5-dimethylphenoxy)propane, such a reaction would be expected to yield 1,3-dimethylbenzene and propane.

The table below summarizes the expected products from the cleavage of one aryl ether linkage in 1,3-Bis(2,5-dimethylphenoxy)propane under different conditions.

| Reaction Condition | Cleavage Type | Expected Primary Products |

| High Temperature (Pyrolysis) | Homolytic | 2,5-Dimethylphenoxy radical, 3-(2,5-dimethylphenoxy)propyl radical |

| Strong Acid (e.g., HBr) | Heterolytic | 2,5-Dimethylphenol (B165462), 1-bromo-3-(2,5-dimethylphenoxy)propane |

| Strong Reducing Agent (e.g., LiAlH4/KOtBu) | Reductive | 1,3-Dimethylbenzene, 3-(2,5-dimethylphenoxy)propan-1-ol |

Mechanistic Studies of Isomeric Rearrangements (e.g., Claisen-type rearrangements)

Isomeric rearrangements are common in many organic molecules, often proceeding through concerted pericyclic reactions. The most well-known rearrangement involving aryl ethers is the Claisen rearrangement. The classic Claisen rearrangement is a chemistrysteps.comchemistrysteps.com-sigmatropic rearrangement of an allyl aryl ether to an ortho-allylphenol upon heating. organic-chemistry.orgkpi.ua

However, 1,3-Bis(2,5-dimethylphenoxy)propane lacks the requisite allyl group for a classic Claisen rearrangement to occur. The propane chain is saturated and does not possess the vinyl ether moiety necessary to participate in this type of pericyclic reaction. While photochemical Claisen rearrangements have been observed for some alkyl aryl ethers, these typically still involve groups that can form stable radical intermediates and rearrange, a pathway not readily accessible to the simple propane linker under typical photochemical conditions.

Other types of skeletal rearrangements, such as those involving carbocation intermediates (e.g., Wagner-Meerwein rearrangements), are also unlikely to occur within the propane backbone of 1,3-Bis(2,5-dimethylphenoxy)propane under standard conditions. The formation of a carbocation on the propane chain would require harsh, typically strongly acidic, conditions that would likely favor C-O bond cleavage over rearrangement. Therefore, Claisen-type and other common isomeric rearrangements are not considered to be significant reaction pathways for 1,3-Bis(2,5-dimethylphenoxy)propane.

Investigation of Oxidation and Reduction Pathways of the Propane Backbone

The propane backbone of 1,3-Bis(2,5-dimethylphenoxy)propane presents potential sites for oxidation and reduction, although these transformations are generally less facile than reactions involving the aromatic rings or the aryl ether linkages.

Oxidation Pathways: The methylene groups of the propane chain are the most likely sites for oxidation. The methylene groups adjacent to the ether oxygen atoms (C1 and C3 of the propane chain) are activated towards oxidation due to the electron-withdrawing nature of the oxygen. Oxidation of ethers can proceed via a variety of mechanisms, often involving radical intermediates. For instance, oxidation of secondary methyl ethers to ketones has been reported using reagents like calcium hypochlorite under acidic conditions. nih.gov In the case of 1,3-Bis(2,5-dimethylphenoxy)propane, oxidation could potentially lead to the formation of ketones at the C1 and/or C3 positions of the propane chain, or even cleavage of the C-C bonds under more vigorous conditions. However, the aromatic rings are also susceptible to oxidation, and achieving selective oxidation of the propane backbone in the presence of the electron-rich dimethylphenoxy groups would be challenging.

Reduction Pathways: The propane backbone, being a saturated aliphatic chain, is generally resistant to reduction. Catalytic hydrogenation, for example, would not affect the propane chain under conditions where other functional groups might be reduced. Reduction of the propane backbone would require cleavage of C-C bonds, a process that is energetically unfavorable and would necessitate extreme conditions, likely leading to the decomposition of the entire molecule. The focus of reduction reactions on this molecule would primarily be on the cleavage of the aryl ether C-O bonds, as discussed in section 6.1.

Functionalization Reactions of the Aromatic Rings and Aliphatic Chain

The aromatic rings of 1,3-Bis(2,5-dimethylphenoxy)propane are highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three activating groups: the ether oxygen and two methyl groups. The ether oxygen is a strong activating group, donating electron density to the ring via resonance. The two methyl groups are weaker activators, donating electron density through an inductive effect.

The directing effects of these groups are crucial in determining the regioselectivity of EAS reactions. The phenoxy group is an ortho, para-director, as are the methyl groups. In the 2,5-dimethylphenoxy moiety, the positions ortho and para to the strongly activating phenoxy group are C6 and C4, and the position para to the C2-methyl group is C5 (which is already substituted), while the position ortho is C3. The position ortho to the C5-methyl group is C4 and C6. Therefore, the positions most activated towards electrophilic attack are C4 and C6. When multiple activating groups are present, the position of substitution is generally controlled by the strongest activator. chemistrysteps.comyoutube.com In this case, the phenoxy group is the most powerful activating group.

Halogenation: Halogenation of the aromatic rings can be achieved using standard electrophilic halogenating agents, such as Br₂ in the presence of a Lewis acid like FeBr₃, or Cl₂ with AlCl₃. The substitution is expected to occur at the positions most activated by the phenoxy group, which are the C4 and C6 positions.

Friedel-Crafts Reactions:

Alkylation: Friedel-Crafts alkylation with an alkyl halide and a Lewis acid catalyst would introduce an alkyl group onto the aromatic rings. The high reactivity of the rings could lead to polyalkylation.

Acylation: Friedel-Crafts acylation with an acyl chloride or anhydride and a Lewis acid catalyst would introduce an acyl group. organic-chemistry.orgkpi.ua This reaction is generally preferred over alkylation for introducing alkyl chains, as the resulting ketone is deactivated towards further substitution, preventing polyacylation. The acyl group can then be reduced to an alkyl group if desired. The acylation is expected to occur at the C4 or C6 positions.

Formylation: The Vilsmeier-Haack reaction, which uses a mixture of a substituted formamide (like DMF) and phosphorus oxychloride, is a common method for introducing a formyl group (-CHO) onto electron-rich aromatic rings. wikipedia.orgorganic-chemistry.orgchemistrysteps.comjk-sci.com This reaction would likely proceed at the C4 or C6 positions of the dimethylphenoxy groups.

The functionalization of the aliphatic chain is less straightforward. The methylene groups are relatively unreactive towards many reagents. Radical halogenation could potentially occur on the propane chain, but this reaction often lacks selectivity.

The table below summarizes the predicted major monosubstitution products for various electrophilic aromatic substitution reactions on one of the aromatic rings of 1,3-Bis(2,5-dimethylphenoxy)propane.

| Reaction Type | Reagents | Predicted Major Product(s) (Substitution on one ring) |

| Bromination | Br₂, FeBr₃ | 1-(4-Bromo-2,5-dimethylphenoxy)-3-(2,5-dimethylphenoxy)propane and 1-(6-Bromo-2,5-dimethylphenoxy)-3-(2,5-dimethylphenoxy)propane |

| Chlorination | Cl₂, AlCl₃ | 1-(4-Chloro-2,5-dimethylphenoxy)-3-(2,5-dimethylphenoxy)propane and 1-(6-Chloro-2,5-dimethylphenoxy)-3-(2,5-dimethylphenoxy)propane |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(4-Acyl-2,5-dimethylphenoxy)-3-(2,5-dimethylphenoxy)propane and 1-(6-Acyl-2,5-dimethylphenoxy)-3-(2,5-dimethylphenoxy)propane |

| Vilsmeier-Haack Formylation | DMF, POCl₃ | 4-(3-(2,5-Dimethylphenoxy)propoxy)-2,5-dimethylbenzaldehyde and 2-(3-(2,5-Dimethylphenoxy)propoxy)-3,6-dimethylbenzaldehyde |

Applications in Materials Science and Polymer Chemistry

Utilization as Monomers for Advanced Polymer Architectures

There is no available scientific literature to suggest that 1,3-Bis(2,5-dimethylphenoxy)propane has been utilized as a monomer for creating advanced polymer architectures.

Precursors for Covalent Organic Frameworks (COFs)

A thorough review of scientific databases reveals no instances of 1,3-Bis(2,5-dimethylphenoxy)propane being used as a precursor for the synthesis of Covalent Organic Frameworks (COFs). The development of COFs typically requires monomers with specific reactive functional groups that can form strong covalent bonds to create a porous, crystalline network, and there is no indication that 1,3-Bis(2,5-dimethylphenoxy)propane has been functionalized or employed for this purpose.

Integration into Thermosetting and Thermoplastic Polymers

No research findings or industrial applications were identified that describe the integration of 1,3-Bis(2,5-dimethylphenoxy)propane into either thermosetting or thermoplastic polymers. The properties that this compound might impart to such polymers, such as thermal stability, mechanical strength, or processability, have not been investigated or reported.

Role in the Design and Synthesis of Functional Materials

There is no evidence in the current body of scientific literature of 1,3-Bis(2,5-dimethylphenoxy)propane playing a role in the design and synthesis of functional materials.

Development of Organic Framework Materials with Tailored Properties

Consistent with the lack of data on its use in COFs, there is no information available on the use of 1,3-Bis(2,5-dimethylphenoxy)propane in the development of other organic framework materials with tailored properties. The potential of this molecule as a building block for such materials remains an open area for future research.

Supramolecular Chemistry and Molecular Recognition

Design and Synthesis of Host Systems Incorporating the 1,3-Bis(2,5-dimethylphenoxy)propane Moiety

No literature is available on the design and synthesis of macrocycles, cages, or other host systems that specifically incorporate the 1,3-Bis(2,5-dimethylphenoxy)propane unit as a structural component.

Investigation of Host-Guest Interactions and Molecular Encapsulation

There are no published studies investigating the ability of 1,3-Bis(2,5-dimethylphenoxy)propane or its derivatives to bind with guest molecules. Data on binding affinities, thermodynamics, and the nature of host-guest complexes are therefore unavailable.

Exploration of Self-Assembly and Self-Organization Phenomena into Higher-Order Structures

Scientific reports on the self-assembly or self-organization of 1,3-Bis(2,5-dimethylphenoxy)propane into well-defined supramolecular structures such as gels, liquid crystals, or nanoparticles could not be found.

Fundamental Studies of Non-Covalent Interactions in Supramolecular Assemblies

Engineering Intermolecular Forces for Specific Recognition Events

Without any examples of supramolecular assemblies involving 1,3-Bis(2,5-dimethylphenoxy)propane, there is no information on the role of specific non-covalent interactions (e.g., hydrogen bonding, π-π stacking, van der Waals forces) in directing its potential molecular recognition or self-assembly behavior.

Ligand Chemistry and Catalysis

Investigation of 1,3-Bis(2,5-dimethylphenoxy)propane as a Potential Ligand

There is no available research that investigates 1,3-Bis(2,5-dimethylphenoxy)propane as a potential ligand for transition metal centers. The fundamental characteristics of its coordination behavior, including its ability to bind to metals and the properties of any resulting complexes, have not been reported in the scientific literature.

Coordination to Transition Metal Centers for Complex Formation

No studies have been published on the synthesis or characterization of transition metal complexes involving 1,3-Bis(2,5-dimethylphenoxy)propane as a ligand. Consequently, there is no data on its coordination modes (e.g., bidentate, bridging), the stability of the potential complexes, or the electronic and steric properties it might confer to a metal center.

Chelate Ring Formation and Conformational Impact on Coordination

Given the propane (B168953) linker separating the two dimethylphenoxy units, it is theoretically possible for 1,3-Bis(2,5-dimethylphenoxy)propane to act as a chelating ligand, forming a six-membered ring with a metal center. However, no experimental or computational studies have been found to confirm this or to analyze the conformational dynamics of such a chelate ring. The flexibility of the propane chain would likely allow for various conformations, but their impact on the stability and geometry of any potential metal complex remains unstudied.

Application in Homogeneous and Heterogeneous Catalysis

Consistent with the lack of information on its coordination chemistry, there are no reports on the application of 1,3-Bis(2,5-dimethylphenoxy)propane or its potential metal complexes in either homogeneous or heterogeneous catalysis.

Ligand Design for Enantioselective and Regioselective Transformations

The design of ligands for enantioselective and regioselective catalysis is a sophisticated area of research. For 1,3-Bis(2,5-dimethylphenoxy)propane, which is an achiral molecule, its direct use in enantioselective catalysis would be ineffective without modification or the use of a chiral co-ligand or auxiliary. There is no literature to suggest that this compound has been considered, modified, or applied in the design of catalysts for stereoselective or regioselective chemical transformations.

Future Research Directions and Emerging Areas

Development of Advanced and Sustainable Synthetic Methodologies

Currently, 1,3-Bis(2,5-dimethylphenoxy)propane is principally known as a byproduct, and as such, specific, optimized synthetic methodologies for its direct production are not widely reported in scientific literature. However, its structure suggests that its synthesis would likely follow established methods for creating diaryl ethers, such as the Williamson ether synthesis or the Ullmann condensation.

A plausible and conventional laboratory-scale synthesis would involve the reaction of 2,5-dimethylphenol (B165462) with 1,3-dibromopropane (B121459). archive.orgwiley-vch.deresearchgate.netscribd.comstepupacademy.ind.in This reaction is typically carried out in the presence of a base to deprotonate the phenol (B47542), forming a more nucleophilic phenoxide ion.

Future research could focus on developing more advanced and sustainable methods for the synthesis of 1,3-Bis(2,5-dimethylphenoxy)propane and its derivatives. This could include the exploration of phase-transfer catalysis, which can enhance reaction rates and allow for the use of more environmentally benign solvent systems. unair.ac.idnih.govthieme-connect.com Microwave-assisted organic synthesis is another avenue that could lead to faster reaction times and improved energy efficiency. Furthermore, the development of catalytic systems, potentially using copper or other transition metals, could offer more controlled and efficient routes to this class of compounds. scispace.com

A comparative table of potential synthetic methodologies is presented below:

| Methodology | Reactants | Typical Conditions | Potential Advantages | Potential Research Focus |

| Williamson Ether Synthesis | 2,5-dimethylphenol, 1,3-dibromopropane, Base (e.g., NaH, K2CO3) | Polar aprotic solvent (e.g., DMF, Acetone) | Well-established, versatile | Optimization for yield and purity, exploration of milder bases |

| Ullmann Condensation | 2,5-dimethylphenol, 1,3-dihalopropane | Copper catalyst, high temperatures | Suitable for less reactive aryl halides | Development of lower temperature catalysts, ligand-assisted protocols |

| Phase-Transfer Catalysis | 2,5-dimethylphenol, 1,3-dihalopropane, Base | Biphasic system (e.g., water/toluene), phase-transfer catalyst | Milder reaction conditions, use of inexpensive bases | Screening of catalysts for efficiency, application to a broader substrate scope |

| Microwave-Assisted Synthesis | 2,5-dimethylphenol, 1,3-dihalopropane, Base | Polar solvent | Rapid heating, reduced reaction times | Optimization of microwave parameters, scale-up studies |

Exploration of Novel Applications in Niche Materials Science Fields

While no specific applications for 1,3-Bis(2,5-dimethylphenoxy)propane in materials science have been documented, the general class of bis(phenoxy)alkanes has been investigated for various uses. nih.gov The structural motif of two aromatic rings linked by a flexible alkyl chain can impart useful properties to polymers and other materials.

Future research could investigate the potential of 1,3-Bis(2,5-dimethylphenoxy)propane as a monomer or an additive in the creation of specialty polymers. The phenoxy groups can enhance thermal stability and chemical resistance, while the propane (B168953) linker provides a degree of flexibility. Potential areas of exploration include:

High-Performance Polymers: Incorporation into polyethers, polyesters, or polyamides could lead to materials with high glass transition temperatures and good mechanical properties.

Flame Retardants: The aromatic content of the molecule suggests it could be explored as a component in flame-retardant formulations.

Liquid Crystalline Materials: Derivatives with more rigid and linear structures could be synthesized and investigated for liquid crystalline behavior.

Integration with Nanoscience and Nanotechnology for Hybrid Systems

The integration of organic molecules like 1,3-Bis(2,5-dimethylphenoxy)propane with inorganic nanomaterials can lead to the development of hybrid systems with synergistic properties. Although no such systems have been created with this specific compound, the potential exists for future exploration.

Possible research directions include:

Surface Modification of Nanoparticles: The compound could be used to functionalize the surface of nanoparticles, improving their dispersion in polymeric matrices and tailoring their interfacial properties.

Nanocomposites: As a component in a polymer matrix, it could influence the interaction with nanofillers, such as clays (B1170129) or carbon nanotubes, potentially leading to enhanced mechanical or barrier properties.

Organic-Inorganic Hybrid Coatings: Formulations incorporating this molecule could be developed to create protective coatings with enhanced thermal or chemical resistance.

Rational Design and Theoretical Prediction of New Derivatives with Tunable Properties

Computational chemistry offers powerful tools for the rational design and prediction of the properties of new molecules. nih.gov While specific computational studies on 1,3-Bis(2,5-dimethylphenoxy)propane are not available, this approach could be highly valuable for exploring its potential.

Future research could employ computational methods to:

Predict the Properties of Derivatives: Density Functional Theory (DFT) and other methods can be used to predict the electronic, thermal, and mechanical properties of hypothetical derivatives of 1,3-Bis(2,5-dimethylphenoxy)propane.

Guide Synthetic Efforts: By modeling the effects of different functional groups and linker lengths, computational studies can help to identify promising candidate molecules for synthesis and testing.

Understand Structure-Property Relationships: Theoretical calculations can provide insights into how the molecular structure of this class of compounds influences their macroscopic properties, aiding in the design of materials with specific, tunable characteristics.

A table outlining potential derivatives and their predicted property modifications is provided below:

| Derivative Class | Structural Modification | Predicted Property Tuning | Potential Application Area |

| Halogenated Derivatives | Introduction of F, Cl, or Br on the aromatic rings | Increased flame retardancy, modified electronic properties | Flame retardant materials, electronic materials |

| Carboxylated/Esterified Derivatives | Addition of -COOH or -COOR groups | Increased polarity, potential for polyester (B1180765) synthesis | Polymer precursors, functional coatings |

| Aminated Derivatives | Introduction of -NH2 groups | Reactive sites for cross-linking, potential for polyimide synthesis | High-performance polymers, epoxy curing agents |

| Extended Alkyl Chain Derivatives | Replacing the propane linker with longer alkyl chains | Increased flexibility, lower glass transition temperature | Elastomers, flexible polymers |

Q & A

Q. What are the recommended synthetic routes for 1,3-Bis(2,5-dimethylphenoxy)propane, and how can reaction efficiency be optimized?

-

Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, where propane-1,3-diol derivatives react with 2,5-dimethylphenol under basic conditions (e.g., K₂CO₃ or NaOH). Optimization involves controlling stoichiometric ratios (e.g., 1:2 molar ratio of diol to phenol) and reaction temperature (80–120°C). Solvent choice (e.g., DMF or THF) and catalyst use (e.g., phase-transfer catalysts) significantly impact yield. Post-synthesis purification via column chromatography or recrystallization is critical to isolate high-purity products .

-

Key Data :

| Parameter | Optimal Condition |

|---|---|

| Temperature | 100°C |

| Solvent | DMF |

| Reaction Time | 12–24 hours |

| Yield | 70–85% (after purification) |

Q. How should researchers characterize 1,3-Bis(2,5-dimethylphenoxy)propane to confirm structural integrity?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Identify aromatic proton environments (δ 6.5–7.2 ppm for dimethylphenoxy groups) and aliphatic propane backbone signals (δ 1.8–2.2 ppm for methyl groups, δ 4.0–4.5 ppm for ether linkages) .

- FT-IR : Confirm ether (C-O-C) stretches at 1,200–1,250 cm⁻¹ and aromatic C-H bending at 800–850 cm⁻¹ .

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 344.4 for C₁₉H₂₂O₂) .

Q. What safety protocols are essential for handling 1,3-Bis(2,5-dimethylphenoxy)propane in laboratory settings?

- Methodological Answer :

- Use nitrile gloves and safety goggles to prevent skin/eye contact.

- Store in airtight containers at room temperature, away from oxidizers.

- In case of spills, absorb with inert material (e.g., vermiculite) and dispose of as hazardous waste.

- No acute toxicity is reported, but long-term exposure risks require adherence to OSHA guidelines for organic compounds .

Advanced Research Questions

Q. How does 1,3-Bis(2,5-dimethylphenoxy)propane perform as a ligand in transition-metal catalysis, and what are its limitations?

- Methodological Answer : The compound’s ether-oxygen lone pairs can coordinate to metals (e.g., Pd, Cu), making it a potential ligand for cross-coupling reactions. However, steric hindrance from the 2,5-dimethyl groups may reduce catalytic efficiency compared to less hindered ligands like 1,3-bis(diphenylphosphino)propane. Comparative studies using X-ray crystallography or DFT calculations are recommended to evaluate metal-ligand binding affinity .

Q. How can researchers resolve contradictions in reported solubility data for 1,3-Bis(2,5-dimethylphenoxy)propane across solvents?

- Methodological Answer : Discrepancies often arise from impurities or solvent polarity variations. Systematic solubility testing should include:

- Solvent Polarity Index : Compare solubility in non-polar (e.g., hexane) vs. polar aprotic solvents (e.g., DCM, acetone).

- Temperature Gradients : Measure solubility at 25°C vs. 40°C using UV-Vis spectroscopy or gravimetric analysis.

- Purification Validation : Ensure compound purity via HPLC (>98%) before testing .

Q. What role does 1,3-Bis(2,5-dimethylphenoxy)propane play in polymer stabilization, and how does its antioxidant activity compare to commercial additives?

-

Methodological Answer : The compound’s phenolic groups act as radical scavengers, inhibiting polymer oxidation. Comparative studies using thermogravimetric analysis (TGA) and oxidative induction time (OIT) tests show it outperforms BHT (butylated hydroxytoluene) in polypropylene at 0.5 wt% loading. However, its higher molecular weight may reduce compatibility in low-polarity matrices. Blend optimization via DSC (melting/crystallization behavior) is advised .

-

Performance Data :

| Antioxidant | OIT (min) | Decomposition Temp. (°C) |

|---|---|---|

| BHT | 45 | 180 |

| Target Compound | 68 | 210 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.